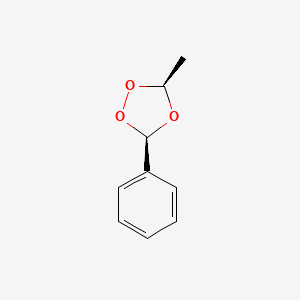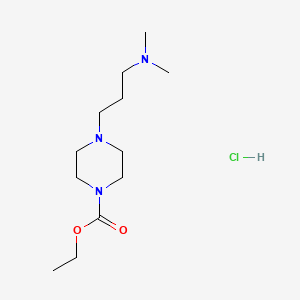
4-(3-(Dimethylamino)propyl)-1-piperazinecarboxylic acid ethyl ester hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(Dimethylamino)propyl)-1-piperazinecarboxylic acid ethyl ester hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Dimethylamino)propyl)-1-piperazinecarboxylic acid ethyl ester hydrochloride typically involves the reaction of piperazine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This allows for better control over reaction parameters and improves the efficiency of the synthesis process. The use of automated systems also helps in maintaining consistent quality and reducing production costs.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-(Dimethylamino)propyl)-1-piperazinecarboxylic acid ethyl ester hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
4-(3-(Dimethylamino)propyl)-1-piperazinecarboxylic acid ethyl ester hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various products.
Mecanismo De Acción
The mechanism of action of 4-(3-(Dimethylamino)propyl)-1-piperazinecarboxylic acid ethyl ester hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved in its action depend on the specific biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride
- Glycine methyl ester hydrochloride
Comparison
Compared to similar compounds, 4-(3-(Dimethylamino)propyl)-1-piperazinecarboxylic acid ethyl ester hydrochloride exhibits unique reactivity and structural features that make it particularly useful in certain applications. For example, its piperazine ring structure provides additional sites for chemical modification, enhancing its versatility in synthetic chemistry.
Propiedades
Número CAS |
24280-48-6 |
|---|---|
Fórmula molecular |
C12H26ClN3O2 |
Peso molecular |
279.81 g/mol |
Nombre IUPAC |
ethyl 4-[3-(dimethylamino)propyl]piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H25N3O2.ClH/c1-4-17-12(16)15-10-8-14(9-11-15)7-5-6-13(2)3;/h4-11H2,1-3H3;1H |
Clave InChI |
SMIOMYCMIVUESZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N1CCN(CC1)CCCN(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




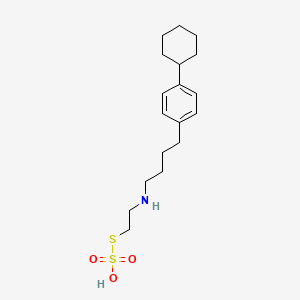
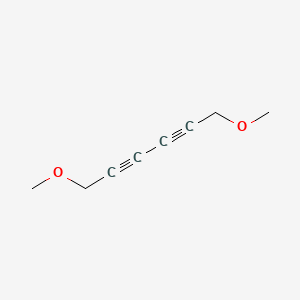

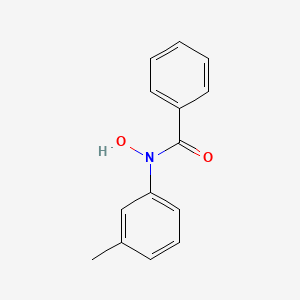

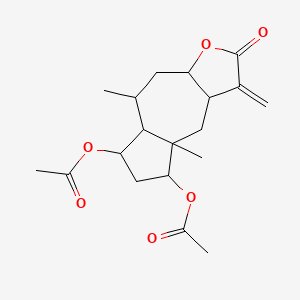

![2-[(2,4-Dimethoxybenzyl)amino]-2-methylpropan-1-ol](/img/structure/B14703519.png)


![8-Methyl-3-phenyl-8-azabicyclo[3.2.1]octan-2-ol](/img/structure/B14703533.png)
